5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and a tetrahydrofuro-dioxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Lacks the tetrahydrofuro-dioxol moiety.
1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
Uniqueness
The presence of both the tetrahydrofuro-dioxol moiety and the amino group in 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide makes it unique. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Biological Activity
5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₂H₁₈N₄O₅
- Molecular Weight : 298.30 g/mol
- CAS Number : 3676-69-5
Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The mechanism of action is thought to involve the modulation of various signaling pathways and enzyme inhibition.
Enzyme Inhibition
One study highlighted the inhibitory effects of similar compounds on nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes related to cancer progression. Inhibition of NNMT can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Antiviral Activity
Recent investigations into heterocyclic compounds have shown that derivatives similar to this compound exhibit significant antiviral properties. For example:
- Compounds were tested against various viral strains including HSV-1 and showed promising results with inhibition rates exceeding 90% at specific concentrations .
Anticancer Activity
Studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound's structural characteristics may contribute to its efficacy in reducing cell viability:
- A notable study demonstrated a 40% reduction in proliferation of MDA-MB-231 breast cancer cells at concentrations above 3 µM, with an IC50 value of approximately 0.6 µM .
Case Studies and Research Findings
Properties
Molecular Formula |
C12H18N4O5 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminopyrazole-4-carboxamide |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)20-7-6(4-17)19-11(8(7)21-12)16-9(13)5(3-15-16)10(14)18/h3,6-8,11,17H,4,13H2,1-2H3,(H2,14,18)/t6-,7-,8-,11-/m1/s1 |
InChI Key |
KHLVPAVMHRSGMK-KCGFPETGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C(=C(C=N3)C(=O)N)N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C(=C(C=N3)C(=O)N)N)CO)C |
Origin of Product |
United States |
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